molecular formula C7H12 B074748 Methylenecyclohexane CAS No. 1192-37-6

Methylenecyclohexane

Cat. No. B074748
CAS RN: 1192-37-6
M. Wt: 96.17 g/mol
InChI Key: YULMNMJFAZWLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis and pyrolysis of methylenecyclohexane involve complex processes that lead to the formation of various intermediates and by-products. During combustion, it undergoes pyrolysis and combustion to produce radicals and cyclic intermediates such as benzene, cyclohexene, and toluene, highlighting its role in understanding combustion chemistry and the formation of aromatic compounds under different conditions (Wang et al., 2014).

Molecular Structure Analysis

Methylenecyclohexane’s molecular structure and conformation have been explored through various methods. Studies on its conformational properties, such as the preference of the methyl group's position and the molecular geometry, are vital in understanding its chemical behavior and reactivity (Arnason et al., 2002).

Chemical Reactions and Properties

Methylenecyclohexane participates in various chemical reactions, including pyrolysis, combustion, and dehydrogenation, which are essential for understanding its reactivity and the formation of other chemical species. For instance, its pyrolysis and combustion involve the formation of radicals and cyclic intermediates, contributing to the broader understanding of fuel combustion chemistry (Wang et al., 2014).

Physical Properties Analysis

The gas-phase molecular structure and puckering of the cyclohexane ring in methylenecyclohexane have been studied, revealing the influence of equatorial substitution on the geometry of the chair form and providing insights into its physical characteristics (Geise et al., 1971).

Chemical Properties Analysis

The chemical properties of methylenecyclohexane, including its behavior during dehydrogenation reactions for hydrogen production, highlight its potential as a hydrogen carrier. The exploration of catalysts for methylenecyclohexane dehydrogenation has been a significant area of research, aiming to develop more efficient catalysts for industrial applications (Meng et al., 2021).

Scientific Research Applications

  • Combustion Chemistry :

    • Methylenecyclohexane has been studied for its role in combustion processes. It serves as a model for understanding the combustion chemistry of larger cycloalkanes and practical fuels. Research has focused on identifying and quantifying pyrolysis and flame intermediates, including radicals and cyclic intermediates. This aids in clarifying the formation channels of key components like toluene and benzene in combustion processes (Wang et al., 2014).
  • Membrane Reactors in Hydrogenation :

    • Methylenecyclohexane has been investigated in the hydrogenation process using catalytic membrane reactors. Studies have involved the use of flat polymeric and tubular ceramic membranes with a hydrogenation catalyst deposited into their structure. This research contributes to the development of more efficient catalytic processes in chemical synthesis (Bottino et al., 2002).
  • Catalyst Development for Dehydrogenation :

    • Methylenecyclohexane's dehydrogenation is critical in hydrogen storage systems. Research in this area has focused on developing catalysts with improved stability, activity, and selectivity for methylcyclohexane dehydrogenation. The aim is to enhance the industrialization of systems like the Methylcyclohexane-toluene-hydrogen cycle for efficient hydrogen storage and release (Meng et al., 2021).
  • Hydrogen Storage and Generation :

    • Methylenecyclohexane is also explored in the context of hydrogen storage and generation. Studies have simulated the integration of hydrogenation and dehydrogenation systems for efficient hydrogen storage and electricity generation, presenting a potential solution for renewable energy storage and utilization (Hamayun et al., 2019).
  • Chemical Analysis Techniques :

    • Research has been conducted on the gas-liquid partition chromatography of mixtures involving methylenecyclohexane. This contributes to the development of more precise analytical techniques in chemistry, facilitating the separation and analysis of complex mixtures (Gil-av et al., 1958).

Safety And Hazards

Methylenecyclohexane is highly flammable and may be fatal if swallowed and enters airways . It should be kept away from heat/sparks/open flames/hot surfaces . It should be handled with personal protective equipment, and in a well-ventilated place .

Relevant Papers Over the lifetime, 153 publications have been published on Methylenecyclohexane, receiving 2478 citations . This indicates that Methylenecyclohexane is a significant topic of research in the field of chemistry.

properties

IUPAC Name

methylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULMNMJFAZWLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061595
Record name Methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylenecyclohexane

CAS RN

1192-37-6
Record name Methylenecyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylenecyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenecyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylenecyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methylenecyclohexane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4NT9H9LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylenecyclohexane
Reactant of Route 2
Methylenecyclohexane
Reactant of Route 3
Reactant of Route 3
Methylenecyclohexane
Reactant of Route 4
Reactant of Route 4
Methylenecyclohexane
Reactant of Route 5
Methylenecyclohexane
Reactant of Route 6
Methylenecyclohexane

Citations

For This Compound
3,390
Citations
JTC Gerig, RA Rimerman - Journal of the American Chemical …, 1970 - ACS Publications
4, 4-Dideuterio-and 3, 3, 5, 5-tetradeuteriomethylenecyclohexane have been synthesized and examined by proton magnetic resonance spectroscopy as a function of sample …
Number of citations: 43 pubs.acs.org
JL Garnett, WD Johnson… - Australian Journal of …, 1976 - CSIRO Publishing
At 495º the decomposition of both 1-methylcyclohexene and methylenecyclohexane is homogeneous and first order overall, the rate constants (with 90% confidence limits) being (6.01 …
Number of citations: 10 www.publish.csiro.au
YS Li - The Journal of Physical Chemistry, 1984 - ACS Publications
Conclusion TMB possesses photophysical properties, in particular its ability to undergo one-photonphotoionization in condensed media with quanta of energy less than 3.6 eV, which …
Number of citations: 12 pubs.acs.org
M Bernard, L Canuel, M St-Jacques - Journal of the American …, 1974 - ACS Publications
The cyclohexanone derivatives 2a, 3a, 4a, and 5a were studied by variable temperature pmr and their behavior was compared to that of the analogous methylenecyclohexane …
Number of citations: 23 pubs.acs.org
E Taskinen - Journal of Physical Organic Chemistry, 2010 - Wiley Online Library
… methylenecyclohexane) was provided by 13 C NMR and 17 O NMR spectroscopic data.4, 5 Thus, the exocyclic carbon of 2-oxa(methylenecyclohexane… 2-oxa(methylenecyclohexane), a …
Number of citations: 12 onlinelibrary.wiley.com
M Peereboom, B Van de Graaf… - Recueil des Travaux …, 1982 - Wiley Online Library
The equilibria in the isomerisation of the methylcyclohexenes and methylenecyclohexane have been investigated in the temperature range of 413 to 523 K. Δ r H and Δ r S have been …
Number of citations: 11 onlinelibrary.wiley.com
M Peereboom - Reaction Kinetics and Catalysis Letters, 1982 - Springer
… methylenecyclohexane with the aid of spinning band distillation column. Methylenecyclohexane … When a constant temperature was reached, methylenecyclohexane was added (0.94 M)…
Number of citations: 2 link.springer.com
DA Shultz, KP Gwaltney, H Lee - The Journal of Organic …, 1998 - ACS Publications
The preparation of a bisporphyrin, 1,1-bis[zinc(II) 5‘-ethynyl-10‘,15‘,20‘-trimesitylporphyrinyl]methylenecyclohexane (1), is described. The new molecule was prepared by two routes …
Number of citations: 99 pubs.acs.org
KE Crawford, LR Sita - Journal of the American Chemical Society, 2013 - ACS Publications
External control over the rate of dynamic methyl group exchange between configurationally stable active species and configurationally unstable dormant species with respect to chain-…
Number of citations: 34 pubs.acs.org
Y Yang, AL Boehman - Proceedings of the Combustion Institute, 2009 - Elsevier
This work concerns the oxidation of cyclohexane and methylcyclohexane in a motored engine at low to intermediate temperatures, which is largely unknown in the literature. The …
Number of citations: 71 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.